molecular formula C5H10ClNO3 B2434551 3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride CAS No. 2551118-37-5

3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride

Cat. No.: B2434551
CAS No.: 2551118-37-5
M. Wt: 167.59
InChI Key: GTDGNBHPWAHHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Future Directions

Azetidines and their derivatives are important in organic synthesis and medicinal chemistry . The future directions in the field of azetidines include the development of new synthesis methods, exploring the unique reactivity of azetidines, and using azetidines as motifs in drug discovery, polymerization, and chiral templates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with formaldehyde and subsequent carboxylation . The reaction conditions often require a base such as sodium hydroxide and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-carboxyazetidine derivatives, while substitution reactions can produce a wide range of substituted azetidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

3-(hydroxymethyl)azetidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-5(4(8)9)1-6-2-5;/h6-7H,1-3H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDGNBHPWAHHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.